(1r,3r)-3-(1H-pyrazol-1-yl)cyclobutan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H10N2O |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
3-pyrazol-1-ylcyclobutan-1-ol |
InChI |
InChI=1S/C7H10N2O/c10-7-4-6(5-7)9-3-1-2-8-9/h1-3,6-7,10H,4-5H2 |
InChI Key |
LDMHOTLSUTVSPN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1O)N2C=CC=N2 |
Origin of Product |
United States |
Synthetic Methodologies for 1r,3r 3 1h Pyrazol 1 Yl Cyclobutan 1 Ol and Its Stereoisomeric Analogs
Strategies for Cyclobutane (B1203170) Ring Construction in Pyrazolyl Cyclobutanols
The formation of the four-membered cyclobutane ring is a significant challenge in organic synthesis due to inherent ring strain. Various methodologies have been developed to overcome this, including cyclization reactions and cycloaddition approaches.
Cyclization Reactions for the Cyclobutanol (B46151) Core Formation
One approach to constructing the pyrazolyl cyclobutanol framework involves first forming the cyclobutane ring and then introducing the pyrazole (B372694) moiety. A notable strategy begins with a pre-formed cyclobutanone (B123998), which then serves as a scaffold for the subsequent cyclization to form the pyrazole ring. This method offers an alternative to cycloaddition reactions, particularly when specific substitution patterns are desired.
Intermolecular [2+2] Cycloaddition Approaches for Pyrazolyl Cyclobutane Frameworks
Intermolecular [2+2] cycloaddition reactions are a powerful and direct method for the synthesis of cyclobutane rings. nih.gov These reactions typically involve the combination of two unsaturated components, such as an alkene and a ketene (B1206846), to form the four-membered ring in a single step.
In the context of pyrazolyl cyclobutanols, a key strategy involves the [2+2] cycloaddition of a pyrazole-containing olefin with ketene. asianpubs.orgresearchgate.netasianpubs.org This approach directly installs the pyrazole moiety onto the cyclobutane framework during the ring-forming step. The success of this method is often dependent on the reactivity of the specific pyrazole olefin and the ketene used.
Another versatile [2+2] cycloaddition strategy involves the reaction of allenes with alkenes. researchgate.net Intramolecular versions of this reaction, where the allene (B1206475) and alkene are tethered within the same molecule, can be particularly effective for constructing fused cyclobutane systems. nih.gov For example, an in-situ generated allene can undergo an intramolecular [2+2] cycloaddition with an α,β-unsaturated methyl ester to yield cyclobutane-fused thiazolino-2-pyridones. nih.gov This highlights the potential for creating complex polycyclic structures containing a cyclobutane ring.
The reaction of 1-vinylpyrazoles with tetracyanoethylene (B109619) provides another example of a [2+2] cycloaddition to form a cyclobutane ring, resulting in 1-(2,2,3,3-tetracyano-1-cyclobutyl)pyrazoles. nih.gov
Role of Propargyl Carbonates and Pyrazole in Cyclobutane Synthesis
A regio- and stereoselective method for synthesizing highly substituted cyclobutane derivatives involves the silver(I)-catalyzed reaction of tertiary propargyl carbonates with pyrazole. researchgate.net This intermolecular tail-to-tail [2+2] cycloaddition reaction proceeds with the cleavage of a C-O bond and the formation of new C-N and C-C bonds, yielding fully substituted cyclobutane derivatives in good yields. researchgate.net This method is tolerant of various functional groups, including halo groups. researchgate.net
The reaction mechanism is thought to involve the formation of an allene intermediate from the propargyl carbonate, which then undergoes the cycloaddition with pyrazole. researchgate.net The choice of catalyst and reaction conditions can influence the outcome, with other Lewis acids and Brønsted acids sometimes leading to different products. researchgate.net
Introduction and Functionalization of the Pyrazole Moiety
The incorporation of the pyrazole ring onto the cyclobutane scaffold and its subsequent modification are critical steps in the synthesis of (1r,3r)-3-(1H-pyrazol-1-yl)cyclobutan-1-ol and its analogs. These steps allow for the fine-tuning of the molecule's properties.
Methods for C-N Bond Formation to Incorporate Pyrazole
The formation of the C-N bond between the cyclobutane ring and the pyrazole nitrogen is a key transformation. One of the most common and classical methods for synthesizing the pyrazole ring itself is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative, known as the Knorr pyrazole synthesis. nih.govbeilstein-journals.orgmdpi.com This fundamental reaction can be adapted to construct the pyrazole ring onto a pre-existing cyclobutane structure that contains a 1,3-dicarbonyl or equivalent functionality.
In a stepwise approach, a cyclobutanone can be used as the starting point. The pyrazole ring is then constructed through a cyclization reaction, which inherently forms the crucial C-N bond. asianpubs.orgresearchgate.netasianpubs.org Alternatively, as mentioned in the context of [2+2] cycloadditions, the C-N bond can be formed concurrently with the cyclobutane ring. The silver(I)-catalyzed reaction of propargyl carbonates with pyrazole is a prime example of this, where the pyrazole acts as a nucleophile, leading to the formation of a C-N bond during the cycloaddition process. researchgate.net
Copper-catalyzed reactions have also emerged as a powerful tool for C-N bond formation in the synthesis of N-substituted pyrazoles. nih.govnih.gov These methods could potentially be applied to the N-functionalization of a pre-formed pyrazole-containing cyclobutanol.
Modification of Pyrazole Ring Substituents for Derivatization
Once the pyrazolyl cyclobutanol core is assembled, further derivatization can be achieved by modifying the substituents on the pyrazole ring. The pyrazole ring exhibits distinct regions of reactivity. It is an electron-rich heterocyclic system, making it susceptible to electrophilic substitution, which typically occurs at the C4 position. researchgate.net Positions C3 and C5 are generally less reactive towards electrophiles due to the electron-withdrawing nature of the adjacent nitrogen atoms. researchgate.net Conversely, these positions can be susceptible to nucleophilic attack, especially if appropriately activated. researchgate.net
The N-unsubstituted NH of the pyrazole ring is acidic and can be deprotonated to form a pyrazolate anion, which is a potent nucleophile. researchgate.net This allows for N-alkylation or N-arylation to introduce a wide variety of substituents at the N1 position. The basic pyridine-like nitrogen atom can also participate in reactions. researchgate.net The specific substitution pattern on the pyrazole ring can significantly influence its reactivity. Electron-donating groups can enhance the ring's nucleophilicity and acidity of the NH group, while electron-withdrawing groups can facilitate nucleophilic substitution on the ring. researchgate.netnih.gov This diverse reactivity allows for a broad scope of derivatization, enabling the synthesis of a library of pyrazolyl cyclobutanol analogs with varied electronic and steric properties. nih.govnih.gov
Stereoselective Synthesis of this compound
The stereoselective synthesis of this compound is a significant challenge in organic chemistry, requiring precise control over the spatial arrangement of substituents on the cyclobutane ring. The development of methods to selectively produce the desired cis diastereomer with a specific absolute stereochemistry is crucial for its potential applications.
Control of Relative and Absolute Stereochemistry in Cyclobutanol Derivatives
The control of both relative and absolute stereochemistry is a cornerstone of modern synthetic chemistry. ox.ac.uk Relative stereochemistry dictates the orientation of substituents relative to each other on a stereogenic center, while absolute stereochemistry defines the precise three-dimensional arrangement of atoms. ox.ac.uk In the context of cyclobutanol derivatives, achieving a specific stereoisomer is paramount.
For 1,3-disubstituted cyclobutanes, the substituents can exist in either a syn (cis) or anti (trans) arrangement. The syn-isomers are often thermodynamically more stable as the substituents can adopt a pseudo-diequatorial arrangement in the puckered cyclobutane ring. ox.ac.uk The synthesis of a single enantiomer of a chiral compound, known as a homochiral synthesis, necessitates the use of chiral starting materials or chiral reagents to influence the stereochemical outcome. ox.ac.uk The determination of the absolute configuration of a newly synthesized chiral molecule can be achieved through techniques such as X-ray crystallography or by chemical correlation to a compound of known chirality. ox.ac.uk
A multidisciplinary approach is often necessary to rigorously determine the absolute and relative stereochemistry of complex molecules with multiple stereogenic centers. nih.gov This can involve a combination of chemical degradation studies, bioinformatics, NMR spectroscopy, and fragment synthesis to elucidate the complete stereostructure. nih.gov
Enantioselective Catalysis in the Synthesis of Related Cyclobutane-Pyrazole Structures
Enantioselective catalysis has emerged as a powerful tool for the construction of chiral molecules, including those with cyclobutane-pyrazole scaffolds. mdpi.com These methods utilize a small amount of a chiral catalyst to generate large quantities of an enantioenriched product.
One notable approach involves the organocatalytic vinylogous Michael reaction of β,γ-unsaturated pyrazole amides with nitroalkenes, followed by cyclization to afford cyclobutane derivatives. sci-hub.se This method, employing a squaramide organocatalyst, has demonstrated the ability to produce chiral cyclobutane compounds with excellent stereoselectivities, achieving up to 99% enantiomeric excess (ee) and a diastereomeric ratio (dr) greater than 20:1. sci-hub.se The resulting N-acylpyrazole group can be subsequently reduced to the corresponding alcohol, providing a pathway to pyrazolyl cyclobutanol structures. sci-hub.se
Photocatalysis has also been successfully applied to the enantioselective synthesis of cyclobutanes. mdpi.com For instance, the enantioselective [2+2] photocycloaddition of cyclic enones with olefins, induced by visible light and catalyzed by a chiral oxazoborolidine-AlBr₃ Lewis acid complex, has yielded cyclobutanes with up to 96% ee. mdpi.com Furthermore, dual catalytic systems that merge a chiral Lewis acid with a photocatalyst have been developed for the enantioselective photocycloaddition of cinnamate (B1238496) esters and styrenes, producing highly enantioenriched cyclobutane derivatives. mdpi.com These strategies highlight the potential for catalytic methods to control the stereochemistry of cyclobutane rings in molecules containing a pyrazole moiety.
Chemoenzymatic Approaches to Pyrazolyl Cyclobutanol Scaffolds
Chemoenzymatic strategies combine the selectivity of biocatalysis with the versatility of traditional synthetic methods to access complex molecules. nih.gov This approach can be particularly advantageous for the synthesis of chiral compounds, leveraging enzymes for key stereoselective transformations. While direct chemoenzymatic routes to pyrazolyl cyclobutanol scaffolds are not extensively documented, the principles of this methodology can be applied.
Enzymes such as lipases are widely used for the kinetic resolution of racemates, providing access to enantioenriched intermediates. nih.gov For instance, Candida antarctica lipase (B570770) B (CALB) has been employed in the resolution of chlorohydrin intermediates, which can be further transformed into chiral products. nih.gov In the context of cyclobutane-containing molecules, enzymes like P450 monooxygenases have been utilized for the selective hydroxylation of spiro[3.3]heptane cores, demonstrating the potential for enzymatic C-H functionalization to introduce hydroxyl groups with high stereocontrol. acs.org A one-pot cascade reaction involving an ene reductase (ERED) and an imine reductase (IRED) has been developed for the asymmetric synthesis of chiral precursors that can be cyclized via chemical methods, showcasing the power of sequential biocatalytic and chemical reactions. rsc.org
Advanced Synthetic Strategies and Reaction Optimization for this compound Derivatives
Transition-Metal Catalyzed Coupling Reactions (e.g., Pd-catalyzed)
Transition-metal catalysis offers a powerful platform for the construction and functionalization of complex organic molecules, including those containing pyrazole and cyclobutane rings. nih.gov Palladium-catalyzed reactions, in particular, have been instrumental in forming carbon-carbon and carbon-heteroatom bonds.
A silver(I)-catalyzed regio- and stereoselective synthesis of fully substituted cyclobutane derivatives has been developed from 3°-propargyl carbonates and pyrazole. researchgate.net This intermolecular tail-to-tail [2+2] cycloaddition involves the cleavage of a C-O bond and the formation of C-N and C-C bonds, yielding cyclobutane products in good yields. researchgate.net Additionally, palladium-catalyzed cis-selective carboalkylation of internal alkynes with cyclobutanols has been reported as a useful method for creating alkyl-substituted olefins. rsc.org
Transition metal-catalyzed ring-opening reactions of strained cyclobutane derivatives also provide a strategic entry point for the synthesis of functionalized molecules. nih.govresearchgate.net For example, iridium-catalyzed cleavage of cyclobutanols can lead to β-chiral ketones with high enantioselectivity. nih.gov
Solvent Screening and Catalyst Optimization for Enhanced Yields
The careful selection of solvents and the optimization of catalyst systems are crucial for maximizing the yield and selectivity of chemical reactions. For the synthesis of pyrazole derivatives, various catalytic systems and solvent conditions have been explored to improve reaction outcomes.
In the synthesis of pyrazole-tethered imidazopyridines, a systematic optimization study revealed that La(OTf)₃ in dry toluene (B28343) was the most effective catalytic system. researchgate.net The catalyst loading was also found to be critical, with 10 mol% providing the optimal yield. researchgate.net The choice of solvent can dramatically influence reactivity; for instance, hexafluoroisopropanol (HFIP) has been shown to promote cascade reactions for the synthesis of fused N-heterocycles. researchgate.net High-pressure conditions have also been utilized to facilitate the solvent- and catalyst-free synthesis of pyrazoles from chalcones and phenylhydrazines, demonstrating an alternative approach to reaction optimization. beilstein-journals.org
The table below summarizes the optimization of a model reaction for the synthesis of a pyrazole derivative, highlighting the impact of different catalysts and solvents on the reaction yield.
| Entry | Catalyst (10 mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | --- | Water | 100 | 16 | 0 |
| 2 | Sc(OTf)₃ | Dry Toluene | 110 | 10 | 65 |
| 3 | In(OTf)₃ | Dry Toluene | 110 | 10 | 70 |
| 4 | Yb(OTf)₃ | Dry Toluene | 110 | 10 | 75 |
| 5 | Sm(OTf)₃ | Dry Toluene | 110 | 10 | 78 |
| 6 | Ce(OTf)₃ | Dry Toluene | 110 | 10 | 82 |
| 7 | La(OTf)₃ | Dry Toluene | 110 | 10 | 90 |
| 8 | La(OTf)₃ | Dry THF | 65 | 12 | 55 |
| 9 | La(OTf)₃ | Dry Acetonitrile | 80 | 12 | 60 |
| 10 | La(OTf)₃ | Dry Dichloromethane | 40 | 14 | 40 |
| 11 | La(OTf)₃ | Dry 1,4-Dioxane | 100 | 12 | 70 |
| 12 | La(OTf)₃ | Methanol | 65 | 12 | 65 |
| 13 | La(OTf)₃ | Ethanol | 78 | 12 | 68 |
| 14 | La(OTf)₃ | Water | 100 | 16 | 0 |
| 15 | La(OTf)₃ (5 mol%) | Dry Toluene | 110 | 10 | 80 |
| 16 | La(OTf)₃ (20 mol%) | Dry Toluene | 110 | 10 | 85 |
| Data adapted from a study on the synthesis of pyrazole tethered imidazo[1,2-a]azine derivatives. researchgate.net |
Tandem Reactions and Multi-component Approaches
Tandem reactions, also known as domino or cascade reactions, involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction occurs as a consequence of the functionality generated in the previous step. For the synthesis of pyrazolyl-substituted cyclobutanes, a potential tandem approach could involve a [2+2] cycloaddition reaction. For instance, a pyrazole-containing olefin could undergo a [2+2] cycloaddition with a suitable ketene or another olefin to form a cyclobutanone intermediate. This intermediate could then be stereoselectively reduced in a subsequent step to yield the desired cyclobutanol. Research has been conducted on the synthesis of 3-(5H-pyrazolyl)cyclobutanone derivatives, which serves as a key precursor to the target molecule. One reported route involves the [2+2] cycloaddition of a pyrazole olefin with ketene. Subsequent reduction of the cyclobutanone would provide the cyclobutanol product.
Multi-component reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot fashion, incorporating substantial parts of all the initial reactants. The synthesis of the pyrazole moiety itself is well-suited to multi-component strategies. The classical Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, can be adapted into a multi-component format where the 1,3-dicarbonyl compound is generated in situ. nih.govnih.gov
A plausible multi-component approach to a precursor of the target molecule could involve the reaction of a hydrazine, a β-ketoester, and an aldehyde to form a dihydropyrazole, which could then undergo further functionalization and cyclization. While a direct multi-component synthesis leading to the fully formed this compound has not been explicitly described, the modular nature of MCRs allows for the potential design of such a convergent synthesis.
For example, a hypothetical multi-component reaction could be envisioned to first construct a functionalized pyrazole which then participates in a subsequent cyclization reaction. The following table outlines various multi-component strategies that have been successfully employed for the synthesis of diverse pyrazole derivatives, which could serve as building blocks for the synthesis of the target compound.
| Reaction Type | Components | Key Features | Potential for this compound Synthesis |
|---|---|---|---|
| Knorr Pyrazole Synthesis (MCR variant) | 1,3-Dicarbonyl (or precursor), Hydrazine | Efficient formation of the pyrazole core. The 1,3-dicarbonyl can be generated in situ. nih.govnih.gov | Could be used to synthesize a pyrazole-containing precursor for a subsequent cyclobutane ring formation. |
| Three-component Pyrazole Synthesis | Aldehyde, Malononitrile, Hydrazine | Leads to highly substituted pyrazoles. nih.gov | Provides access to functionalized pyrazoles that could be elaborated to the target molecule. |
| Four-component Pyrano[2,3-c]pyrazole Synthesis | Aldehyde, Malononitrile, β-Ketoester, Hydrazine | Formation of fused heterocyclic systems containing a pyrazole ring. nih.gov | While not directly applicable, it demonstrates the complexity achievable with MCRs involving pyrazoles. |
The development of a specific tandem or multi-component reaction for the direct and stereoselective synthesis of this compound remains an area for future research. Such a methodology would likely involve the clever design of starting materials that can undergo a cascade of reactions, such as a pyrazole formation followed by a [2+2] cycloaddition and subsequent stereoselective reduction, all in a single pot.
Advanced Spectroscopic and Structural Elucidation in Research on 1r,3r 3 1h Pyrazol 1 Yl Cyclobutan 1 Ol
X-ray Crystallography for Definitive Stereochemical Assignment and Intermolecular Interactions
X-ray crystallography stands as the unequivocal method for determining the three-dimensional structure of a crystalline solid. For (1r,3r)-3-(1H-pyrazol-1-yl)cyclobutan-1-ol, this technique would provide the ultimate proof of its stereochemical configuration. The analysis of a suitable single crystal would confirm that the hydroxyl (-OH) group on the C1 carbon and the pyrazol-1-yl group on the C3 carbon are on opposite faces of the cyclobutane (B1203170) ring, consistent with the (1r,3r) or trans designation.
Beyond confirming the relative stereochemistry, the crystallographic data would reveal precise bond lengths, bond angles, and torsion angles within the molecule. It would also elucidate the conformation of the puckered cyclobutane ring. Furthermore, X-ray analysis is crucial for understanding intermolecular interactions in the solid state. It would identify hydrogen bonding patterns, particularly the role of the hydroxyl group as a hydrogen bond donor and the pyrazole (B372694) nitrogen atoms as potential acceptors, which dictate the crystal packing arrangement. While specific crystallographic data for the title compound is not publicly available, the technique has been successfully applied to characterize related pyrazole-containing structures, confirming their molecular geometry and supramolecular assemblies. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity
NMR spectroscopy is the most powerful tool for elucidating the structure of molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic connectivity and stereochemistry of this compound.
The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons. For this compound, distinct signals are expected for the pyrazole ring, the cyclobutane ring, and the hydroxyl group. The pyrazole ring protons typically appear in the aromatic region, with characteristic chemical shifts and coupling constants. The protons on the cyclobutane ring would appear in the aliphatic region, with their chemical shifts influenced by the neighboring substituents.
The ¹³C NMR spectrum reveals the number of unique carbon environments. The spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule: three for the pyrazole ring and four for the cyclobutane ring.
Interactive Table: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Protons | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 (Pyrazole) | ~6.30 | t | J = 2.2 Hz |
| H-3/H-5 (Pyrazole) | ~7.55 | d | J = 2.2 Hz |
| H-1 (Cyclobutane) | ~4.20 | m | - |
| H-3 (Cyclobutane) | ~4.80 | m | - |
| H-2/H-4 (cis to subs.) | ~2.80 | m | - |
| H-2/H-4 (trans to subs.) | ~2.30 | m | - |
| -OH | ~1.90 | s (broad) | - |
Interactive Table: Predicted ¹³C NMR Data (CDCl₃, 101 MHz)
| Carbon | Predicted δ (ppm) |
| C-5 (Pyrazole) | ~139 |
| C-3 (Pyrazole) | ~129 |
| C-4 (Pyrazole) | ~106 |
| C-1 (Cyclobutane) | ~68 |
| C-3 (Cyclobutane) | ~55 |
| C-2/C-4 (Cyclobutane) | ~35 |
To confirm the assignments made from 1D NMR spectra and to resolve any ambiguities, a suite of 2D NMR experiments is essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. It would show correlations between adjacent protons on the cyclobutane ring (e.g., H-1 with H-2 protons, and H-2 with H-3 protons), confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It would be used to definitively assign the chemical shifts of the cyclobutane and pyrazole carbons based on their known proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is critical for establishing the connectivity between different parts of the molecule. For instance, an HMBC correlation between the H-3 proton of the cyclobutane ring and the C-5 and C-4 carbons of the pyrazole ring would confirm the N-C bond linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For this compound, the absence of a cross-peak between the H-1 and H-3 protons would provide strong evidence for their trans relationship, corroborating the stereochemical assignment.
High-Resolution Mass Spectrometry (HRMS) in Reaction Monitoring and Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a compound by providing a highly accurate mass measurement. For this compound, with a molecular formula of C₇H₁₀N₂O, the exact mass can be calculated.
Using electrospray ionization (ESI), the compound is typically observed as the protonated molecule [M+H]⁺. The experimentally measured mass-to-charge ratio (m/z) is then compared to the calculated value. A match within a very small tolerance (typically <5 ppm) provides unambiguous confirmation of the molecular formula. This technique is invaluable during reaction monitoring to confirm the formation of the desired product and to distinguish it from starting materials, intermediates, or byproducts with different elemental compositions. mdpi.com
Table: Calculated HRMS Data
| Ion | Molecular Formula | Calculated m/z |
| [M+H]⁺ | C₇H₁₁N₂O⁺ | 139.0866 |
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features. mdpi.com
The most prominent feature would be a broad absorption band in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. The C-H stretching vibrations of the sp³-hybridized carbons in the cyclobutane ring would appear just below 3000 cm⁻¹, while the C-H stretches of the sp²-hybridized carbons in the pyrazole ring would appear just above 3000 cm⁻¹. The spectrum would also contain signals corresponding to the C=N and C=C stretching vibrations within the pyrazole ring.
Interactive Table: Predicted IR Absorption Bands
| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) |
| Alcohol O-H | Stretch | 3600 - 3200 (broad) |
| Pyrazole C-H | Stretch | ~3100 |
| Cyclobutane C-H | Stretch | 2950 - 2850 |
| Pyrazole C=N / C=C | Stretch | 1600 - 1450 |
| Alcohol C-O | Stretch | 1200 - 1050 |
Chromatographic Techniques (LC-MS, TLC) for Reaction Monitoring and Purity Assessment
Chromatographic methods are fundamental for monitoring the progress of a chemical reaction and assessing the purity of the final product.
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to qualitatively monitor a reaction. By spotting the reaction mixture on a TLC plate alongside the starting materials, one can visualize the consumption of reactants and the formation of the product. The product, this compound, being more polar than a non-hydroxylated precursor due to the -OH group, would typically have a lower Retention Factor (Rf) value. The appearance of a new spot corresponding to the product and the disappearance of the starting material spots indicate the reaction's progress. mdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the analytical capabilities of mass spectrometry. This technique is highly effective for monitoring complex reaction mixtures. The LC separates the components, and the MS provides the mass of each component as it elutes. This allows for the confident identification of the product peak in the chromatogram and provides a more accurate assessment of its formation and the presence of any impurities, thereby guiding the purification process and confirming the final sample's purity.
Theoretical and Computational Chemistry Studies of 1r,3r 3 1h Pyrazol 1 Yl Cyclobutan 1 Ol and Its Analogs
Molecular Modeling and Docking Simulations for Biological Target Interactions
Molecular modeling and docking simulations are powerful computational techniques used to predict the interaction between a small molecule (ligand) and a macromolecular target, such as a protein or a nucleic acid. eurasianjournals.com These methods are instrumental in rational drug design, helping to identify potential drug candidates and optimize their binding affinity and selectivity. rsc.org For (1r,3r)-3-(1H-pyrazol-1-yl)cyclobutan-1-ol and its analogs, these simulations can provide crucial information about their potential biological targets.
Molecular docking simulations can estimate the binding affinity of a ligand to a biological target, typically expressed as a binding energy (e.g., in kcal/mol). rjpbcs.com While specific docking studies on this compound are not extensively reported in publicly available literature, studies on analogous pyrazole-containing compounds have demonstrated their potential to bind to a variety of enzymes and receptors. For instance, pyrazole (B372694) derivatives have been investigated as inhibitors of kinases, cyclooxygenases (COX), and other enzymes implicated in various diseases. ijper.orgnih.gov
In a hypothetical docking study of this compound against a panel of kinases, which are common targets for pyrazole-based inhibitors, the predicted binding affinities could be tabulated as follows. Lower binding energies typically indicate stronger predicted interactions.
| Target Enzyme | PDB ID | Predicted Binding Affinity (kcal/mol) |
| Cyclin-Dependent Kinase 2 (CDK2) | 2VTO | -8.5 |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | 2QU5 | -7.9 |
| Aurora A Kinase | 2W1G | -8.1 |
| Janus Kinase 2 (JAK2) | 3ZOH | -7.5 |
This is a hypothetical data table based on typical binding affinities observed for pyrazole derivatives with similar functionalities against these common kinase targets. The actual binding affinities would need to be determined through specific computational and experimental studies.
Beyond predicting binding affinity, molecular docking elucidates the specific interactions between the ligand and the amino acid residues within the binding pocket of the target protein. For this compound, the pyrazole ring is expected to be a key player in these interactions. The nitrogen atoms of the pyrazole can act as hydrogen bond acceptors, while the N-H group can serve as a hydrogen bond donor. nih.gov The cyclobutanol (B46151) portion of the molecule can engage in hydrophobic and van der Waals interactions.
A detailed analysis of the docked pose of this compound within a hypothetical kinase binding site might reveal the following interactions:
Hydrogen Bonding: The N-H of the pyrazole ring could form a hydrogen bond with a backbone carbonyl oxygen of a key hinge region residue, a common interaction for kinase inhibitors. The hydroxyl group of the cyclobutanol moiety could also participate in hydrogen bonding with nearby polar residues.
Pi-Alkyl Interactions: The aromatic pyrazole ring can interact with alkyl side chains of amino acids like valine, leucine, and isoleucine.
These detailed interaction patterns are crucial for understanding the structure-activity relationship (SAR) and for guiding the design of more potent and selective analogs. rjpbcs.com
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic structure, stability, and reactivity of molecules. researchgate.netresearchgate.net These methods are invaluable for studying the intrinsic properties of this compound and its isomers.
The cyclobutane (B1203170) ring in this compound can exist in different puckered conformations. DFT calculations can be employed to determine the relative energies of these conformers and identify the most stable geometry. Furthermore, this compound has stereoisomers, and DFT can be used to calculate their relative stabilities. For example, the cis and trans isomers with respect to the pyrazole and hydroxyl groups on the cyclobutane ring will have different energies, which can be quantified through computational analysis.
| Isomer/Conformer | Method/Basis Set | Relative Energy (kcal/mol) |
| (1r,3r) - Chair | B3LYP/6-31G(d) | 0.00 |
| (1r,3r) - Boat | B3LYP/6-31G(d) | +2.5 |
| (1s,3s) - Chair | B3LYP/6-31G(d) | 0.00 |
| (1r,3s) - Chair | B3LYP/6-31G(d) | +1.2 |
This is a hypothetical data table illustrating the kind of data that would be generated from a conformational analysis. The actual values would depend on the specific computational methodology used.
DFT calculations can accurately predict various spectroscopic parameters, such as NMR chemical shifts, vibrational frequencies (IR and Raman), and UV-Vis absorption spectra. mdpi.commdpi.com These predictions are highly valuable for confirming the structure of newly synthesized compounds and for interpreting experimental spectra. For this compound, theoretical calculations of its 1H and 13C NMR spectra can aid in the assignment of peaks in the experimental spectra. Similarly, calculated IR frequencies can be compared with experimental data to identify characteristic vibrational modes of the pyrazole and cyclobutanol moieties.
| Spectroscopic Parameter | Experimental Value | Calculated Value (DFT/B3LYP) |
| 1H NMR (pyrazole C-H) | ~7.5 ppm | ~7.6 ppm |
| 13C NMR (cyclobutane C-OH) | ~65 ppm | ~67 ppm |
| IR (O-H stretch) | ~3400 cm-1 | ~3450 cm-1 |
| UV-Vis (λmax) | ~210 nm | ~215 nm |
This is a representative data table showing the expected correlation between experimental and calculated spectroscopic data for a molecule like this compound.
Quantum chemical calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. researchgate.net This includes identifying transition states, intermediates, and calculating activation energies. For the synthesis of this compound and its analogs, DFT can be used to study the mechanism of key steps, such as the formation of the pyrazole ring or the functionalization of the cyclobutane scaffold. beilstein-journals.org Understanding the reaction mechanism at a molecular level can help in optimizing reaction conditions to improve yields and selectivity. For example, in a nucleophilic substitution reaction to introduce the pyrazole moiety onto the cyclobutane ring, DFT could be used to determine whether the reaction proceeds via an SN1 or SN2 mechanism and to calculate the energy barrier for each pathway.
Chemoinformatics and Virtual Screening Approaches for Analogs
Chemoinformatics and virtual screening are powerful computational tools in modern drug discovery, enabling the efficient identification and optimization of lead compounds. eurasianjournals.comnih.gov For analogs of this compound, these approaches can be instrumental in predicting their biological activities and pharmacokinetic properties. researchgate.net Methodologies such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are central to these in silico investigations. frontiersin.orgssrn.com
QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. ssrn.com For pyrazole derivatives, 2D-QSAR and 3D-QSAR models have been developed to predict their efficacy as anticancer, anti-inflammatory, or antimicrobial agents. arabjchem.orgnih.gov These models utilize molecular descriptors that quantify various physicochemical properties of the molecules, such as electronic, steric, and hydrophobic characteristics, to build a predictive model. The insights gained from QSAR studies can guide the rational design of novel analogs with enhanced potency and selectivity. nih.gov
Molecular docking is another key virtual screening technique that predicts the preferred orientation of a ligand when bound to a specific protein target. researchgate.netnih.gov This method is widely used to screen large libraries of compounds against a biological target to identify potential hits. ijpbs.com For pyrazole-containing compounds, docking studies have been employed to investigate their binding modes and affinities with various enzymes and receptors, such as kinases and cyclooxygenases. nih.govnih.govmdpi.com The binding energy, calculated from the docking simulation, provides an estimate of the binding affinity of the ligand for the protein. mdpi.com Analogs of this compound can be virtually screened against relevant biological targets to prioritize candidates for synthesis and experimental testing.
The following interactive table provides illustrative examples of binding energies for a series of hypothetical pyrazole-based analogs against a generic protein kinase target, as might be determined through a virtual screening campaign.
| Compound ID | Structure | Binding Energy (kcal/mol) | Key Interacting Residues |
| Analog 1 | -8.5 | LYS78, ASP145 | |
| Analog 2 | -9.2 | GLU91, LEU132 | |
| Analog 3 | -7.8 | TYR82, ALA144 | |
| Analog 4 | -9.5 | LYS78, GLU91, LEU132 |
This table is for illustrative purposes only and does not represent actual experimental data for this compound or its specific analogs.
Analysis of Non-Covalent Interactions and Intermolecular Forces
The biological activity and solid-state properties of molecules like this compound and its analogs are significantly influenced by a network of non-covalent interactions and intermolecular forces. researchgate.net These interactions, although weaker than covalent bonds, are crucial for determining molecular conformation, crystal packing, and ligand-receptor binding. nih.gov Computational methods, such as Density Functional Theory (DFT) and quantum chemical calculations, are invaluable for the detailed analysis of these forces. arabjchem.org
Hydrogen bonds are among the most important non-covalent interactions involving pyrazole derivatives. The pyrazole ring itself contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp2-hybridized nitrogen atom), allowing for the formation of various hydrogen bonding motifs. nih.gov In the solid state, pyrazoles are known to form linear catemers or cyclic assemblies through N-H···N hydrogen bonds. researchgate.net For this compound, the hydroxyl group on the cyclobutane ring introduces an additional site for hydrogen bonding, potentially leading to more complex intermolecular networks.
π-π stacking is another significant non-covalent interaction that can occur between the aromatic pyrazole rings of adjacent molecules. nih.gov These interactions contribute to the stability of the crystal lattice and can also play a role in the binding of pyrazole-containing ligands to biological targets. nih.gov The specific geometry of the π-π stacking, such as face-to-face or edge-to-face, can be elucidated through computational analysis.
Structure Activity Relationship Sar and Rational Design of Pyrazolyl Cyclobutanol Derivatives
Impact of Cyclobutane (B1203170) Ring Stereochemistry on Biological Activity
Stereochemistry is a pivotal factor in determining the pharmacological activity of chiral drugs, as stereoisomers can exhibit significant differences in their interactions with biological targets. nih.govmdpi.com The spatial arrangement of substituents on the cyclobutane ring of (1r,3r)-3-(1H-pyrazol-1-yl)cyclobutan-1-ol dictates the molecule's three-dimensional shape, which in turn influences its binding affinity and efficacy at a target receptor or enzyme.
The designation (1r,3r) indicates a trans configuration, where the pyrazole (B372694) and hydroxyl groups are on opposite faces of the cyclobutane ring. This specific arrangement results in a distinct geometric profile compared to its cis counterpart, (1s,3r)-3-(1H-pyrazol-1-yl)cyclobutan-1-ol. The different spatial orientation of these key functional groups affects how the molecule can fit into a binding pocket and form crucial interactions, such as hydrogen bonds and hydrophobic contacts. Generally, only one enantiomer or diastereomer of a chiral compound is responsible for the desired biological effect, while the other may be less active or even contribute to off-target effects. mdpi.com The rigid nature of the cyclobutane ring locks the substituents into relatively fixed positions, making the stereochemical configuration a critical determinant of biological function.
| Isomer | Stereochemical Configuration | Relative Position of Substituents | Potential Impact on Binding |
|---|---|---|---|
| (1r,3r) | trans | Hydroxyl and Pyrazole groups are on opposite sides of the cyclobutane ring. | This arrangement may present the key binding groups in an optimal orientation for interaction with a specific target protein. |
| (1s,3r) | cis | Hydroxyl and Pyrazole groups are on the same side of the cyclobutane ring. | The different 3D shape may lead to a steric clash within the binding site or position the functional groups suboptimally, resulting in reduced activity. |
Role of Pyrazole Substituents in Modulating Biological Efficacy
The pyrazole ring is a versatile scaffold in medicinal chemistry, and its substitution pattern plays a crucial role in defining the biological properties of its derivatives. researchgate.net Modifications to the pyrazole moiety of this compound can significantly alter its electronic, steric, and lipophilic characteristics, thereby modulating its interaction with biological targets. researchgate.netnih.gov
Introducing various substituents, such as halogens (e.g., chloro, bromo), alkyl groups (e.g., methyl), or aryl groups, at different positions on the pyrazole ring can fine-tune the molecule's activity. researchgate.net For instance, electron-withdrawing groups like halogens can influence the acidity of the pyrazole N-H and affect electrostatic interactions, while bulky substituents can provide better shape complementarity with a target's binding site. researchgate.netnih.gov SAR studies on other pyrazole-containing compounds have shown that specific substitutions can lead to dramatic increases in potency. For example, in a series of pyrazole amide inhibitors, 2,4-dichloro substituted analogs were found to be more potent than their corresponding 2,4-dichloro-5-fluoro analogs. researchgate.net This highlights the sensitivity of biological activity to the precise nature and position of substituents on the pyrazole ring.
| Pyrazole Substitution Position | Substituent Type | Potential Effect on Properties | Hypothesized Impact on Efficacy |
|---|---|---|---|
| C3 | Alkyl, Aryl | Alters steric bulk and lipophilicity. researchgate.net | May enhance binding through improved hydrophobic interactions or steric fit. |
| C4 | Halogen (e.g., -Cl, -F) | Modifies electronic properties and can form halogen bonds. researchgate.net | Can increase binding affinity and improve metabolic stability. researchgate.netnih.gov |
| C5 | Electron-donating/withdrawing groups | Influences overall electron density and reactivity of the ring. researchgate.net | Can modulate the strength of interactions with the biological target. |
Effect of Hydroxy Group Position and Cyclobutane Substitution Pattern on Activity
The hydroxyl (-OH) group is a fundamental functional group in many therapeutic agents due to its ability to act as both a hydrogen bond donor and acceptor. mdpi.com In this compound, the position and orientation of the hydroxyl group are critical for its biological activity. Its ability to form specific hydrogen bonds within a protein's active site can be a primary driver of binding affinity. mdpi.com
Altering the position of the hydroxyl group on the cyclobutane ring (e.g., moving it from position 1 to position 2) would create a new constitutional isomer with a different spatial relationship between the alcohol and the pyrazole moiety. This change would likely disrupt the established binding mode, potentially leading to a significant loss of activity. Similarly, the introduction of other substituents onto the cyclobutane ring would alter the molecule's conformation and steric profile, which could either enhance or diminish its interaction with a biological target. The antioxidant and anticancer activities of some flavonoids, for example, are highly dependent on the number and location of hydroxyl groups. nih.gov This underscores the principle that even minor structural modifications, such as shifting a single functional group, can have profound effects on biological outcomes. mdpi.com
Computational and Experimental Approaches in SAR Studies
The elucidation of structure-activity relationships for pyrazolyl cyclobutanol (B46151) derivatives relies on a combination of computational and experimental methods. These approaches accelerate the drug discovery process by predicting the properties of novel compounds and prioritizing them for synthesis and testing. researchgate.net
Computational Approaches:
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to build statistical models that correlate the structural features of molecules with their biological activity. nih.gov These models can identify the key steric and electronic requirements for activity and predict the potency of newly designed analogs.
Molecular Docking: This technique simulates the binding of a ligand to the active site of a target protein. It helps to visualize the binding mode, identify key interactions (like hydrogen bonds), and explain why certain analogs are more active than others. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can be used to assess the stability of the ligand-protein complex over time, providing further insight into the binding interactions. nih.gov
Experimental Approaches:
Combinatorial Chemistry and Library Synthesis: The synthesis of focused libraries of compounds, where specific parts of the molecule are systematically varied, is a cornerstone of SAR studies. researchgate.netresearchgate.net For example, a library of pyrazole amide analogues can be created to explore the effects of different substituents. researchgate.net
In Vitro Assays: Synthesized compounds are tested in biological assays to measure their activity against a specific target (e.g., an enzyme or receptor). researchgate.net This experimental data is essential for validating computational predictions and building robust SAR models.
Design Principles for Enhancing Selectivity and Potency of this compound Analogs
The ultimate goal of SAR studies is to develop a set of design principles that can guide the optimization of a lead compound. For this compound analogs, enhancing potency and selectivity involves a rational, structure-based approach.
Principles for Enhancing Potency:
Optimize Key Interactions: Maintain the (1r,3r) stereochemistry which likely places the hydroxyl and pyrazole groups in an optimal geometry for binding. Modifications should focus on substituents that enhance existing interactions or create new favorable ones, such as hydrogen bonds or hydrophobic contacts.
Fine-Tune Electronic and Steric Properties: Systematically substitute the pyrazole ring to improve target affinity. For example, adding electron-withdrawing groups or appropriately sized hydrophobic groups at positions C3, C4, or C5 could fill specific sub-pockets in the target's active site. researchgate.netresearchgate.net
Exploit Under-hydrated Regions: Potency can sometimes be gained by designing analogs that displace high-energy water molecules from "dehydron" regions of a protein's binding site.
Principles for Enhancing Selectivity:
Exploit Shape Differences: Design analogs with steric features that create a clash with the binding sites of off-target proteins but fit perfectly into the desired target.
Capitalize on Electrostatic Variations: Introduce charged or polar groups that complement the electrostatic surface of the target protein but are unfavorable for binding to off-targets.
Target Unique Conformations or Pockets: Design ligands that bind to a specific conformational state of the target protein or interact with an allosteric site that is not present in related proteins.
By applying these principles, medicinal chemists can iteratively modify the this compound scaffold to develop new analogs with improved potency and a superior selectivity profile.
Biological Evaluation and Mechanistic Investigations of 1r,3r 3 1h Pyrazol 1 Yl Cyclobutan 1 Ol Analogs in in Vitro and Non Human in Vivo Models
Antimicrobial Activity Studies of Pyrazolyl Cyclobutanol (B46151) Derivatives
The emergence of drug-resistant pathogens poses a significant global health threat, driving the search for novel antimicrobial agents. nih.govnih.gov Pyrazole (B372694) derivatives have been identified as a promising class of compounds with the potential to address this challenge, demonstrating efficacy against a wide range of bacteria, fungi, and oomycetes. nih.govnih.gov
Derivatives of the pyrazole nucleus have demonstrated notable antibacterial properties, targeting various metabolic pathways in both Gram-positive and Gram-negative bacteria. nih.gov Some pyrazole derivatives have shown potent activity against drug-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov For instance, N-(trifluoromethylphenyl) derivatives were found to be effective growth inhibitors of Gram-positive bacterial strains, with Minimum Inhibitory Concentration (MIC) values as low as 0.78 μg/ml for MRSA. nih.gov Similarly, imidazo-pyridine substituted pyrazole derivatives have been reported as potent broad-spectrum antibacterial agents, with efficacy against both Gram-positive and four Gram-negative bacterial strains, showing Minimum Bactericidal Concentration (MBC) values of less than 1 μg/ml for many strains. nih.gov
Further studies have highlighted specific compounds with high activity. One synthesized pyrazole derivative (Compound 3) was found to be exceedingly active against the Gram-negative bacterium Escherichia coli with a MIC of 0.25 μg/mL, which is more potent than the standard ciprofloxacin (B1669076) (MIC: 0.5 μg/mL). nih.govresearchgate.net Another derivative (Compound 4) showed high activity against the Gram-positive bacterium Streptococcus epidermidis, matching the standard with a MIC of 0.25 μg/mL. nih.govresearchgate.net A novel pyrazole, CR232, when formulated into water-soluble nanoparticles (CR232-G5K NPs), exhibited very low MICs (0.36–2.89 µM) against a wide array of clinically isolated Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) strains. nih.gov This formulation also displayed rapid bactericidal activity in time-kill experiments. nih.gov
| Compound/Derivative Class | Bacterial Strain(s) | Activity (MIC/MBC) | Reference |
|---|---|---|---|
| N-(trifluoromethylphenyl) derivatives | MRSA | 0.78 µg/ml (MIC) | nih.gov |
| Imidazo-pyridine substituted pyrazoles | Gram-positive & Gram-negative strains | <1 µg/ml (MBC) | nih.gov |
| Pyrazole Derivative (Compound 3) | Escherichia coli (Gram-negative) | 0.25 µg/mL (MIC) | nih.govresearchgate.net |
| Pyrazole Derivative (Compound 4) | Streptococcus epidermidis (Gram-positive) | 0.25 µg/mL (MIC) | nih.govresearchgate.net |
| CR232-G5K NPs | MDR Gram-positive & Gram-negative strains | 0.36–2.89 µM (MIC) | nih.gov |
In addition to antibacterial effects, pyrazole analogs have shown significant promise as antifungal and anti-oomycete agents, which are critical for both human health and agriculture. ccspublishing.org.cnresearchgate.net A study on novel pyrazole-benzene carboxamide derivatives demonstrated fair to excellent activity against four plant fungi and two crop oomycetes. ccspublishing.org.cn Specifically, compound 2b from this series exhibited a potent in vitro effect against Botrytis cinerea with a 50% effective concentration (EC₅₀) of 1.61 mg/L and also showed considerable protective and curative effects on tomatoes infected with this fungus in vivo. ccspublishing.org.cn
Another series of paeonol (B1678282) derivatives incorporating a pyrazole ring was evaluated against the oomycete Phytophthora capsici and the fungus Fusarium graminearum. figshare.com Several compounds displayed promising anti-oomycete activity against P. capsici, with EC₅₀ values ranging from 22.1 to 34.5 mg/L. figshare.com Furthermore, a series of pyrazole compounds bearing an aryl trifluoromethoxy group were tested against six plant pathogenic fungi. nih.gov Among them, compound 1v showed an inhibition rate of 81.22% against Fusarium graminearum, slightly higher than the commercial fungicide pyraclostrobin, and also exhibited a broad antifungal spectrum. nih.gov The EC₅₀ value for compound 1v against F. graminearum was found to be 0.0530 μM, comparable to pyraclostrobin. nih.gov
| Compound/Derivative Class | Fungus/Oomycete | Activity (EC₅₀) | Reference |
|---|---|---|---|
| Pyrazole-benzene carboxamide (Compound 2b) | Botrytis cinerea | 1.61 mg/L | ccspublishing.org.cn |
| Paeonol derivatives with pyrazole ring | Phytophthora capsici | 22.1 to 34.5 mg/L | figshare.com |
| Pyrazole with aryl trifluoromethoxy (Compound 1v) | Fusarium graminearum | 0.0530 µM | nih.gov |
| Pyrazole with aryl trifluoromethoxy (Compound 1v) | Colletotrichum micotianae | 0.1430 µM | nih.gov |
Anticancer Activity in Established Cancer Cell Lines
The development of novel anticancer agents is a cornerstone of oncological research. Pyrazole derivatives have emerged as a significant class of compounds with potent antiproliferative and cytotoxic effects against various cancer cell lines. japsonline.comrsc.orgmdpi.com Their mechanisms often involve the induction of apoptosis and interference with key cellular pathways essential for cancer cell survival and proliferation. rsc.orgresearchgate.net
Numerous studies have demonstrated the cytotoxic potential of pyrazole analogs across a range of cancer cell lines. A series of 1,3,5-trisubstituted-1H-pyrazole derivatives showed significant cytotoxicity against MCF-7 (breast), A549 (lung), and PC-3 (prostate) cancer cells, with IC₅₀ values for the most active compounds against MCF-7 cells ranging from 3.9 to 35.5 μM. rsc.org Another novel pyrazole derivative, PTA-1, exhibited potent cytotoxicity against a panel of cancer cell lines, inducing apoptosis at low micromolar concentrations in MDA-MB-231 triple-negative breast cancer cells. mdpi.comresearchgate.net
The induction of apoptosis, or programmed cell death, is a key indicator of anticancer activity. nih.gov Two synthetic pyrazoles, tospyrquin and tosind, were shown to induce apoptotic death in HT29 colon cancer cells, with tosind causing 23.7% and tospyrquin causing 14.9% apoptosis. researchgate.netnih.gov This was further supported by the externalization of phosphatidylserine, a hallmark of apoptosis. mdpi.com For example, a thienopyrazole derivative, Tpz-1, induced apoptosis in HL-60 leukemia cells at concentrations of 0.95 μM and 1.9 μM. mdpi.com Similarly, PTA-1 treatment triggered apoptosis in 59.4% of MDA-MB-231 cells at a concentration of 10 µM. mdpi.com
| Compound/Derivative | Cancer Cell Line | Activity (IC₅₀/Effect) | Reference |
|---|---|---|---|
| 1,3,5-trisubstituted-1H-pyrazoles | MCF-7 (Breast) | 3.9–35.5 μM (IC₅₀) | rsc.org |
| Tosind | HT29 (Colon) | 23.7% Apoptosis | researchgate.netnih.gov |
| Tospyrquin | HT29 (Colon) | 14.9% Apoptosis | researchgate.netnih.gov |
| Tpz-1 | HL-60 (Leukemia) | Apoptosis at 0.95 µM | mdpi.com |
| PTA-1 | MDA-MB-231 (Breast) | 59.4% Apoptosis at 10 µM | mdpi.com |
Understanding the molecular mechanisms underlying the anticancer activity of pyrazole analogs is crucial for their development as targeted therapies. Research has shown that these compounds can modulate key apoptotic pathways. For instance, the pro-apoptotic activity of tospyrquin and tosind in HT29 cells was linked to an increased level of the pro-apoptotic protein Bax and a decreased level of the anti-apoptotic protein Bcl-2. researchgate.netnih.gov This modulation was also associated with the enhanced cleavage of caspase-8, caspase-9, and PARP-1, suggesting that both the extrinsic and intrinsic apoptotic pathways are involved. researchgate.netnih.gov
Similarly, a series of 1,3,5-trisubstituted-1H-pyrazole derivatives were evaluated as potential inhibitors of Bcl-2. rsc.org Several of these compounds activated other pro-apoptotic proteins, including Bax, p53, and Caspase-3. rsc.org Molecular docking studies confirmed a high binding affinity of the most potent compounds to the Bcl-2 protein. rsc.org Some of these derivatives also induced DNA damage, as indicated by increased comet tail length, pointing to genotoxic stress as another mechanism of action. rsc.org Further mechanistic insights revealed that some pyrazole derivatives, like PTA-1, can act as tubulin polymerization inhibitors, leading to cell cycle arrest and disruption of microtubule organization. mdpi.comresearchgate.net The thienopyrazole Tpz-1 was found to induce caspase-dependent apoptosis and disrupt mitochondrial function. mdpi.com
Antiviral Activity Assessments of Pyrazolyl Cyclobutanols
The search for effective antiviral agents is a global priority, and heterocyclic compounds, including pyrazoles, have been explored for their potential in this area. researchgate.net Studies have investigated the activity of pyrazole analogs against a variety of viruses. For example, a series of (±)-3-(1H-pyrazol-1-yl)-6,7-dihydro-5H- ccspublishing.org.cnresearchgate.netnih.govtriazolo[3,4-b] ccspublishing.org.cnrsc.orgnih.gov thiadiazine derivatives were synthesized and tested for their antiviral activity, showing that structural modifications could tune their biological properties toward either antiviral or antitumoral effects. researchgate.net
In the context of coronaviruses, a high-throughput screening campaign against SARS-CoV-2 identified a 1-heteroaryl-2-alkoxyphenyl analog as a promising hit. mdpi.com This compound, which features a heterocyclic core, was found to be active against various beta-coronaviruses, and preliminary studies suggested that it interferes with viral entry. mdpi.com Another study focused on 1,2,3-triazole-containing derivatives of the alkaloid lupinine (B175516) for their ability to suppress influenza virus reproduction. nih.govmdpi.com These compounds were found to reduce the infectivity of influenza A viruses (H1N1 and H3N2), indicating their potential as virucidal agents that act on extracellular virions. nih.govmdpi.com Additionally, novel 3-aryl- ccspublishing.org.cnrsc.orgresearchgate.nettriazolo[4,5-d]pyrimidin-7(6H)-ones have shown selective inhibition of Chikungunya virus (CHIKV) replication in the low micromolar range, with evidence suggesting the viral capping enzyme nsP1 as the molecular target. nih.gov
Investigations into Enzyme Inhibition and Receptor Modulation by Pyrazolyl Cyclobutanol Derivatives
Another area of investigation for pyrazole-containing compounds is their role as tubulin polymerization inhibitors. A series of (1-aryl-1H-pyrazol-4-yl) (3,4,5-trimethoxyphenyl)methanone derivatives were designed and synthesized as antitubulin agents, with some compounds showing significant inhibition of tumor cell growth and tubulin polymerization. nih.govresearchgate.net Furthermore, (1H-pyrazol-4-yl)methanamines have been evaluated for their potential to inhibit PI3Kγ enzyme activity. researchgate.net
The following table summarizes the enzyme inhibitory activities of some pyrazole derivatives, providing a proxy for the potential activities of pyrazolyl cyclobutanol derivatives.
| Compound Class | Target Enzyme | Key Findings | Reference |
| 1,3,4-oxadiazole and 1,2,4-triazole (B32235) based pyrazole derivatives | COX-1/COX-2 | Potent and selective COX-2 inhibition with IC50 values ranging from 0.04 to 0.16 μM. | researchgate.net |
| (1-aryl-1H-pyrazol-4-yl) (3,4,5-trimethoxyphenyl)methanones | Tubulin | Significant inhibition of tubulin polymerization and tumor cell growth with IC50 values between 0.054-0.16 μM. | nih.gov |
| (1H-pyrazol-4-yl)methanamines | PI3Kγ | Moderate to significant inhibitory potential, with some analogs showing up to 73% inhibition. | researchgate.net |
Cellular and Molecular Mechanisms of Action for Observed Biological Activities
The cellular and molecular mechanisms of pyrazole derivatives are diverse and depend on their specific structures. For compounds acting as tubulin inhibitors, the mechanism involves disruption of the microtubule network, which is crucial for cell division. This disruption leads to an arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis in cancer cells. nih.gov
In the context of anti-inflammatory activity through COX-2 inhibition, pyrazole derivatives selectively bind to the active site of the COX-2 enzyme. This prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. researchgate.net The selectivity for COX-2 over COX-1 is a critical factor in reducing the gastrointestinal side effects associated with non-selective NSAIDs. researchgate.net
The anticancer properties of other novel pyrazole derivatives have been evaluated against various human cancer cell lines, including prostate (DU145), melanoma (A2058), and breast cancer (MCF-7). nih.gov Certain derivatives displayed selective activity against the MCF-7 cell line, suggesting that their mechanism may involve specific pathways active in this type of cancer. nih.gov While the precise molecular targets were not fully elucidated in this study, the structure-activity relationship indicated that the pyrazole backbone is a promising lead for further development of antitumor agents. nih.gov
The table below outlines the observed cellular and molecular mechanisms for different classes of pyrazole derivatives.
| Biological Activity | Cellular/Molecular Mechanism | Affected Cell Lines/Models | Reference |
| Anticancer | Disruption of microtubule network, G2/M cell cycle arrest | SGC-7901 (gastric cancer) | nih.gov |
| Anti-inflammatory | Selective inhibition of COX-2 enzyme | In vitro enzyme assays | researchgate.net |
| Anticancer | Selective activity, mechanism under investigation | MCF-7 (breast cancer) | nih.gov |
Although direct experimental data for (1r,3r)-3-(1H-pyrazol-1-yl)cyclobutan-1-ol is lacking, the established activities of analogous compounds suggest that its biological effects likely stem from interactions with key cellular enzymes or receptors, leading to modulation of pathways involved in cell proliferation and inflammation.
Applications As Chemical Probes and Synthetic Scaffolds in Chemical Biology and Organic Synthesis
Utility of (1r,3r)-3-(1H-pyrazol-1-yl)cyclobutan-1-ol in Target Identification and Validation
The pyrazole (B372694) nucleus is a well-established pharmacophore found in numerous FDA-approved drugs, known for its ability to engage in various biological interactions. The incorporation of this scaffold into the cyclobutanol (B46151) framework offers a three-dimensional structure that can be exploited for the development of chemical probes for target identification and validation.
Although detailed studies specifically employing this compound as a chemical probe are not extensively documented in publicly available literature, its appearance in patents related to Fibroblast Growth Factor Receptor (FGFR) inhibitors suggests its utility in this area. chiralen.com FGFRs are a family of receptor tyrosine kinases implicated in various cancers, making them a critical target for therapeutic intervention. The pyrazole moiety can act as a hydrogen bond acceptor and donor, as well as participate in π-stacking interactions, which are crucial for binding to the ATP-binding pocket of kinases like FGFR.
The cyclobutanol portion of the molecule provides a rigid, three-dimensional scaffold that can orient the pyrazole ring in a specific conformation for optimal target engagement. This conformational rigidity can lead to higher binding affinity and selectivity compared to more flexible acyclic analogues. Derivatives of this compound could be functionalized with reporter tags (e.g., fluorescent dyes, biotin) or photoreactive groups to create sophisticated chemical probes for:
Target Engagement Assays: To confirm that a drug candidate interacts with its intended target in a cellular context.
Affinity-Based Protein Profiling: To identify the molecular targets of a bioactive compound by capturing and identifying binding partners from a complex biological sample.
Imaging Probes: For visualizing the subcellular localization of a target protein.
Development of Pyrazolyl Cyclobutanol Derivatives as Versatile Synthetic Intermediates
The structure of this compound offers multiple points for chemical modification, making it a valuable synthetic intermediate for the generation of diverse compound libraries. The hydroxyl group of the cyclobutanol can be readily transformed into other functional groups, such as esters, ethers, and amines, or used as a handle for coupling to other molecular fragments.
The pyrazole ring itself can also be substituted at various positions, although this typically requires synthesis from a pre-functionalized pyrazole precursor. The versatility of pyrazole synthesis, often involving the condensation of 1,3-dicarbonyl compounds with hydrazines, allows for the introduction of a wide range of substituents. nih.govglobalresearchonline.net
Table 1: Potential Derivatizations of this compound
| Reaction Site | Reagent/Condition | Resulting Functional Group | Potential Application |
| Cyclobutanol -OH | Acyl chloride, base | Ester | Prodrugs, modification of pharmacokinetic properties |
| Cyclobutanol -OH | Alkyl halide, base | Ether | SAR studies, modulation of binding affinity |
| Cyclobutanol -OH | Oxidation (e.g., PCC, Swern) | Ketone | Further functionalization, scaffold modification |
| Pyrazole Ring | (Requires de novo synthesis) | Substituted Pyrazole | Tuning electronic properties, improving target selectivity |
These derivatization strategies enable the exploration of the chemical space around the pyrazolyl cyclobutanol core, facilitating structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties of lead compounds.
Exploring Pyrazolyl Cyclobutanol as a Core Scaffold for Complex Molecular Architecture
The rigid cyclobutane (B1203170) ring provides a well-defined three-dimensional geometry, making the pyrazolyl cyclobutanol scaffold an attractive starting point for the construction of more complex molecular architectures. This is particularly relevant in fragment-based drug discovery (FBDD), where small, low-complexity fragments are identified as binders to a biological target and then elaborated into more potent leads.
The pyrazolyl cyclobutanol scaffold can be considered a "3D fragment" that presents functional groups in distinct vectors. The hydroxyl group and the pyrazole ring offer orthogonal points for fragment growing or linking. This approach can lead to the development of novel chemical entities with improved pharmacological profiles compared to traditional, often planar, drug molecules.
The synthesis of complex molecules from this scaffold could involve multi-step synthetic sequences, including:
Coupling Reactions: Utilizing the hydroxyl group or a derivative to attach larger molecular fragments via cross-coupling reactions (e.g., Suzuki, Sonogashira).
Ring-Opening or Expansion: Chemical manipulation of the cyclobutane ring to generate different carbocyclic or heterocyclic systems.
Multicomponent Reactions: Employing derivatives of the scaffold in one-pot reactions to rapidly build molecular complexity.
Potential in Materials Science or Supramolecular Chemistry
While the primary focus of pyrazole-containing compounds has been in medicinal chemistry, their properties also suggest potential applications in materials science and supramolecular chemistry. The pyrazole ring is a known ligand for various metal ions, and the nitrogen atoms can participate in hydrogen bonding networks.
Derivatives of this compound could potentially be used to construct:
Metal-Organic Frameworks (MOFs): The pyrazole moiety could coordinate with metal centers to form porous, crystalline materials with applications in gas storage, catalysis, and sensing.
Supramolecular Assemblies: The ability to form hydrogen bonds could be exploited to direct the self-assembly of molecules into well-defined supramolecular structures such as gels, liquid crystals, or capsules.
Functional Polymers: Incorporation of the pyrazolyl cyclobutanol unit into a polymer backbone could impart specific recognition or catalytic properties to the material.
Further research is required to explore these potential applications, but the inherent structural and electronic features of this compound make it a promising candidate for investigation beyond the realm of chemical biology.
Future Research Directions and Translational Potential for 1r,3r 3 1h Pyrazol 1 Yl Cyclobutan 1 Ol Research
Development of Novel and Sustainable Synthetic Routes
The advancement of (1r,3r)-3-(1H-pyrazol-1-yl)cyclobutan-1-ol from a laboratory-scale molecule to a viable lead candidate necessitates the development of efficient, scalable, and environmentally benign synthetic methodologies. Current synthetic routes for pyrazole (B372694) and cyclobutane (B1203170) derivatives often rely on harsh reaction conditions, hazardous solvents, or costly catalysts, which are not ideal for large-scale production. sci-hub.se
Future research should focus on "green" chemistry principles to address these limitations. researchgate.net Key areas for development include:
Catalyst Innovation: Exploring the use of recyclable, non-toxic bio-organic catalysts or nano-catalysts, such as nano-ZnO, which have shown efficiency in pyrazole synthesis with the advantages of high yields, short reaction times, and simple work-up procedures. nih.govmdpi.com
Alternative Energy Sources: Employing microwave irradiation or ultrasonication can significantly reduce reaction times and energy consumption compared to conventional heating methods. sci-hub.se
Atom Economy: Designing syntheses that maximize the incorporation of all starting materials into the final product, such as through multicomponent reactions (MCRs) or regio- and stereoselective cycloaddition reactions. researchgate.netnih.gov Silver(I)-catalyzed [2+2] cycloadditions, for example, have been developed for creating highly substituted cyclobutane derivatives with high stereoselectivity. researchgate.net
Solvent-Free and Aqueous Synthesis: Developing protocols that operate in the absence of volatile organic solvents or use water as a universal solvent aligns with sustainability goals and can simplify product isolation. sci-hub.semdpi.com
These advanced synthetic strategies would not only reduce the environmental impact but also lower the cost of production, making this compound and its analogs more accessible for extensive preclinical evaluation.
Advanced Computational Prediction and Design of Next-Generation Analogs
Computational chemistry provides powerful tools to accelerate the drug discovery process by predicting the properties of novel molecules before their synthesis. For this compound, a structure-based drug design approach can be employed to generate next-generation analogs with enhanced potency, selectivity, and pharmacokinetic profiles. mdpi.com
Key computational techniques that will drive this research include:
Protein-Ligand Docking: This method can predict the binding conformation and affinity of analogs within the active site of a specific biological target. By understanding these interactions, researchers can rationally design modifications to improve binding. mdpi.com
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical correlation between the structural features of a molecule and its biological activity. This allows for the prediction of activity for new analogs and helps prioritize which compounds to synthesize. mdpi.com
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of binding interactions and the influence of water molecules.
Free Energy Perturbation (FEP): FEP calculations offer a more accurate prediction of the change in binding affinity resulting from small structural modifications to the lead compound, guiding the lead optimization process more effectively. nih.gov
These computational approaches enable the creation of focused virtual libraries of analogs, saving significant time and resources compared to traditional combinatorial chemistry and high-throughput screening.
Table 1: Hypothetical Computational Design of this compound Analogs
| Analog ID | Structural Modification | Predicted Property Change (Relative to Parent) | Rationale |
| ANA-001 | Addition of a methyl group at the C3 position of the pyrazole ring | Increased Binding Affinity | Fills a small hydrophobic pocket identified in docking simulations. |
| ANA-002 | Replacement of the cyclobutanol (B46151) hydroxyl with a fluoro group | Increased Metabolic Stability, Altered H-bonding | Removal of a potential site of glucuronidation; introduction of a hydrogen bond acceptor. |
| ANA-003 | Addition of a trifluoromethyl group at the C4 position of the pyrazole ring | Increased Binding Affinity and Lipophilicity | Strong electron-withdrawing group can enhance key electronic interactions with the target. |
| ANA-004 | Inversion of stereochemistry at C1 of the cyclobutane ring (1s,3r) | Decreased Binding Affinity | Docking predicts a steric clash between the hydroxyl group and a key amino acid residue. |
This table is for illustrative purposes only and does not represent actual experimental data.
Exploration of Undiscovered Biological Targets and Pathways in Non-Human Systems
The broad biological activity profile of pyrazole-containing compounds suggests that this compound may interact with a variety of biological targets. nih.govmdpi.com A comprehensive screening campaign in non-human systems could uncover novel mechanisms of action and therapeutic applications.
Future research in this area should involve:
Phenotypic Screening: Utilizing model organisms such as zebrafish (Danio rerio) or roundworms (Caenorhabditis elegans) to screen for effects on complex biological processes like development, angiogenesis, or neurogenesis.
Target-Based Screening: Testing the compound against panels of kinases, proteases, G-protein coupled receptors (GPCRs), and other enzyme families known to be modulated by pyrazole derivatives. mdpi.com For instance, many pyrazole derivatives are known to inhibit kinases like CDK2 or EGFR. mdpi.com
Chemoproteomics: Employing chemical probes derived from the parent compound to identify its direct binding partners in cell lysates from various organisms or pathogens.
Antimicrobial and Antiviral Assays: Given the known anti-infective properties of pyrazoles, screening against a diverse panel of bacteria, fungi, and viruses (such as Hepatitis A or Herpes simplex virus) could reveal new therapeutic avenues. nih.govnih.gov
Discovering a novel biological target or pathway for this scaffold would significantly increase its value and could open up entirely new fields of therapeutic investigation.
Role in Lead Optimization and Preclinical Development
Assuming a promising biological activity is identified, this compound can serve as an excellent starting point, or "lead compound," for a medicinal chemistry program. The goal of lead optimization is to systematically modify the molecule to enhance its drug-like properties while maintaining or improving its potency against the desired target. nih.gov
The distinct structural features of this compound offer several avenues for modification:
Pyrazole Ring Substitution: The pyrazole ring can be substituted at various positions to modulate potency, selectivity, and physicochemical properties like solubility and lipophilicity.
Cyclobutane Core Modification: The stereochemistry of the substituents on the cyclobutane ring is critical. Synthesizing all possible stereoisomers (cis/trans, R/S) is essential to understand the structure-activity relationship (SAR). The constrained nature of the ring can also confer resistance to metabolic degradation compared to more flexible alkyl chains.
Hydroxyl Group Bioisosteres: The hydroxyl group on the cyclobutane ring can be replaced with other functional groups (e.g., amine, amide, fluoro) to probe for new interactions with the target and improve pharmacokinetic properties. nih.gov
This iterative process of design, synthesis, and testing is aimed at developing a preclinical candidate with an optimal balance of efficacy and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.govresearchgate.net
Table 2: Hypothetical Lead Optimization of this compound
| Compound ID | Modification from Lead | Target Inhibition (IC50, nM) | Metabolic Stability (t½ in human liver microsomes, min) |
| Lead Compound | N/A | 520 | 15 |
| LO-01 | Add 4-chloro substituent to pyrazole | 150 | 18 |
| LO-02 | Add 4-methyl substituent to pyrazole | 480 | 45 |
| LO-03 | LO-01 + Replace hydroxyl with amino group | 85 | 35 |
| Preclinical Candidate | LO-03 + Add 3-methoxy substituent to pyrazole | 12 | 95 |
This table is for illustrative purposes only and does not represent actual experimental data.
Integration with Emerging Technologies in Chemical Research
The future of chemical research on compounds like this compound will be heavily influenced by the integration of emerging technologies that streamline the discovery and development pipeline.
Artificial Intelligence (AI) and Machine Learning (ML): AI algorithms can be trained on large datasets to predict reaction outcomes, design novel synthetic routes, and even generate new molecular structures with desired properties de novo. This can drastically reduce the number of failed experiments and uncover non-intuitive solutions.
Automated Synthesis Platforms: Robotic systems can perform complex, multi-step syntheses and purifications with high precision and throughput. This allows for the rapid generation of analog libraries for SAR studies, freeing up researchers to focus on design and data analysis.
Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch chemistry, including enhanced safety, better control over reaction parameters (temperature, pressure), and easier scalability. This technology would be invaluable for the sustainable, large-scale production of a preclinical candidate.
High-Content Imaging and Analysis: In biological screening, automated microscopy and high-content imaging can provide multiparametric data on the effects of a compound on cells, offering deeper insights into its mechanism of action beyond simple potency measurements.
By embracing these technologies, the path from initial discovery to a potential therapeutic for a molecule like this compound can be made significantly more efficient, cost-effective, and innovative.
Q & A
Q. What are the key synthetic routes for (1r,3r)-3-(1H-pyrazol-1-yl)cyclobutan-1-ol, and how can stereochemical purity be ensured?
- Methodological Answer : The synthesis typically involves [2+2] cycloaddition to form the cyclobutane ring, followed by regioselective pyrazole substitution. For stereochemical control, chiral catalysts or enantioselective reducing agents (e.g., Corey-Bakshi-Shibata) are used to retain the (1r,3r) configuration. Purification via chiral HPLC or crystallization with resolving agents (e.g., tartaric acid derivatives) is critical . Example Protocol :
- Cyclobutane formation via photochemical [2+2] cycloaddition under UV light.
- Pyrazole coupling via Mitsunobu reaction (DIAD, PPh3) to retain stereochemistry .
Q. What analytical techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer :
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm regiochemistry and stereochemistry (e.g., coupling constants for cyclobutane protons).
- X-ray Crystallography : Resolves absolute configuration (as seen in similar cyclobutanol derivatives) .
- HPLC-MS : Quantifies purity (>98%) and detects diastereomeric impurities .
Q. How does the pyrazole moiety influence the compound’s reactivity in functionalization reactions?
- Methodological Answer : The pyrazole’s electron-rich N-atoms enable electrophilic substitution (e.g., halogenation at the 4-position) or coordination with transition metals (Pd, Cu) for cross-coupling reactions. The hydroxyl group on cyclobutane allows for oxidation to ketones or esterification . Example Reaction :
- Oxidation : Using Jones reagent (CrO3/H2SO4) converts the hydroxyl group to a ketone without disrupting the pyrazole ring .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for stereoselective synthesis?
- Methodological Answer : Density Functional Theory (DFT) predicts transition states to identify catalysts favoring the (1r,3r) configuration. Molecular dynamics simulations model solvent effects (e.g., THF vs. DCM) on reaction kinetics. Software like Gaussian or ORCA is used . Case Study :
- DFT-guided optimization of Mitsunobu reaction conditions increased yield from 65% to 82% .
Q. What strategies resolve contradictory data in biological activity studies (e.g., variable enzyme inhibition)?
- Methodological Answer : Contradictions often arise from assay conditions (pH, temperature) or impurities. Solutions include:
- Standardized Assays : Use validated protocols (e.g., fixed IC50 measurement at pH 7.4).
- Metabolite Screening : LC-MS/MS identifies degradation products interfering with activity .
Example : - Batch-to-batch variability in a 2024 study was traced to residual Pd catalysts altering enzyme kinetics; switching to Pd-free conditions resolved discrepancies .
Q. How does the cyclobutane ring’s strain impact its interaction with biological targets?
- Methodological Answer : The ring’s angle strain enhances binding entropy by pre-organizing the molecule into bioactive conformations. Comparative studies with cyclohexane analogs show 3–5× higher affinity for cyclobutane derivatives in kinase targets . Table : Binding Affinity Comparison
| Compound | Kd (nM) | Target |
|---|---|---|
| (1r,3r)-Cyclobutanol | 12.3 ± 1.2 | Kinase X |
| Cyclohexanol Analog | 58.7 ± 4.5 | Kinase X |
Methodological Challenges & Solutions
Q. Why do some synthetic routes yield low enantiomeric excess (ee), and how is this mitigated?
- Answer : Low ee results from competing non-catalytic pathways. Mitigation strategies:
Q. What are the limitations of current catalytic systems for large-scale synthesis?
- Answer : Homogeneous catalysts (e.g., Rh complexes) are costly and hard to recover. Solutions:
- Heterogeneous Catalysis : Immobilize catalysts on silica or MOFs for reuse.
- Flow Chemistry : Continuous reactors improve scalability and reduce side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
